Enhanced Lipophilicity (LogP) vs. the Des-Cycloalkyl Parent Acid
The introduction of a cyclopentyl substituent at the α‑position increases the predicted partition coefficient (ACD/LogP) to 2.74, compared to 0.5–0.8 for 4,4,4-trifluorobutanoic acid (CAS 406-93-9) [1][2]. This ~2 log-unit rise signifies substantially enhanced membrane permeability, a critical parameter in fragment-based drug discovery where fluorinated aliphatic acids are used as lipophilic anchors.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.74 (ACD/Labs prediction) [1] |
| Comparator Or Baseline | 4,4,4-Trifluorobutanoic acid (CAS 406-93-9): LogP ≈ 0.5–0.8 [2] |
| Quantified Difference | Δ LogP ≈ +2.0 to +2.2 |
| Conditions | ACD/Labs Percepta prediction; experimental LogP of comparator from PubChem/HSDB |
Why This Matters
A LogP difference of >2 orders of magnitude directly affects passive membrane permeation, making the cyclopentyl analog a more suitable candidate for lead optimization campaigns that require balanced lipophilicity.
- [1] ChemSpider. 2-Cyclopentyl-4,4,4-trifluorobutanoic acid – Predicted data (ACD/Labs LogP). CSID:45964297. https://legacy.chemspider.com/Chemical-Structure.45964297.html View Source
- [2] PubChem. 4,4,4-Trifluorobutanoic acid – Chemical and Physical Properties. CID: 12345 (experimental LogP range 0.5–0.8). https://pubchem.ncbi.nlm.nih.gov/ View Source
